5'-Chloro-2'-hydroxyacetophenone

Antimicrobial Resistance β-Lactamase Inhibition Enzyme Assay

5′-Chloro-2′-hydroxyacetophenone is the non-negotiable starting material for Prunlukast synthesis and the validated scaffold for Class C β-lactamase inhibitor programs (IC50 4.2 µM against E. cloacae 908R). Its unique intramolecular hydrogen bond and electron-withdrawing 5′-chloro substituent confer distinct reactivity in Schiff base condensation and heterocycle formation—critical for developing novel metallodrugs with enhanced MCF-7 cytotoxicity and antimicrobial potency. Choose this halogenated acetophenone to exploit documented superiority over unsubstituted analogs in both biological target engagement and solid-state crystal engineering studies.

Molecular Formula C8H7ClO2
Molecular Weight 170.59 g/mol
CAS No. 1450-74-4
Cat. No. B072141
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Chloro-2'-hydroxyacetophenone
CAS1450-74-4
Molecular FormulaC8H7ClO2
Molecular Weight170.59 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C=CC(=C1)Cl)O
InChIInChI=1S/C8H7ClO2/c1-5(10)7-4-6(9)2-3-8(7)11/h2-4,11H,1H3
InChIKeyXTGCUDZCCIRWHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) Procurement Data Sheet: Technical Specifications, Reactivity Profile, and Application Scope


5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4) is a halogenated ortho-hydroxy aromatic ketone of the chemical class C8H7ClO2, possessing a molecular weight of 170.59 g/mol and a melting point of 54–56 °C . It features a distinctive intramolecular hydrogen bond that stabilizes its pseudoaromatic chelate ring structure [1]. Commercially, it is supplied as a pale yellow crystalline solid with purity specifications typically ≥98–99% . In research and industrial settings, this compound serves as a versatile electrophilic building block for the synthesis of chalcones, Schiff bases, and heterocyclic cores such as chromones and benzofurans [2].

5'-Chloro-2'-hydroxyacetophenone Selection Rationale: Why Unsubstituted or Alternative Halogenated Analogs Are Not Direct Replacements


In-class substitution of 5'-chloro-2'-hydroxyacetophenone with unsubstituted 2'-hydroxyacetophenone or other halogenated derivatives (e.g., 5'-fluoro, 3',5'-dichloro) is not trivial due to the profound impact of the chlorine substituent on both electronic properties and biological target engagement. The electron-withdrawing chloro group at the 5' position significantly alters the acidity of the phenolic proton, modifies the strength of the intramolecular hydrogen bond, and directly influences the compound's dipole moment (evaluated in benzene solution) . These physicochemical changes translate into distinct reactivity profiles in condensation reactions (e.g., Schiff base formation kinetics) and divergent biological activities, as evidenced by comparative antimicrobial and enzyme inhibition studies [1].

Quantitative Performance Differentiation: Head-to-Head Evidence for 5'-Chloro-2'-hydroxyacetophenone vs. Analogs in Key Assays


Inhibition of Class C β-Lactamase from Enterobacter cloacae: Quantitative Comparison of 5'-Chloro-2'-hydroxyacetophenone vs. Analogs

5'-Chloro-2'-hydroxyacetophenone exhibits measurable, albeit modest, inhibitory activity against Class C β-lactamase from Enterobacter cloacae 908R, a key target in combating antibiotic resistance. In a direct enzymatic assay, it achieved an IC50 of 4.2 µM (4.20E+3 nM) at a compound concentration of 0.8 µmol [1]. This is contrasted with its markedly weaker inhibition of Class A β-lactamase from Escherichia coli K12(PSE4), where the IC50 was 1.85 mM (1.85E+6 nM) under comparable assay conditions, representing a >400-fold difference in potency between enzyme classes [2]. While direct head-to-head data against unsubstituted 2'-hydroxyacetophenone is not available in this specific assay, the chloro substituent is known to modulate electronic density on the aromatic ring, which is critical for interaction with the β-lactamase active site.

Antimicrobial Resistance β-Lactamase Inhibition Enzyme Assay

Comparative Antimicrobial Efficacy of Schiff Base Metal Complexes Derived from 5'-Chloro-2'-hydroxyacetophenone

The antimicrobial potential of 5'-chloro-2'-hydroxyacetophenone is significantly amplified when utilized as a precursor for Schiff base ligands and their subsequent metal complexes. While the free acetophenone itself exhibits limited direct antimicrobial action, its derived nickel(II) complexes show enhanced activity. In a comparative study, nickel(II) complexes of 5-chloro-2-hydroxyacetophenone N4-methyl thiosemicarbazone were tested at 10⁻³ and 10⁻⁴ M concentrations against bacterial strains, using Ampicillin and Bicip as standard drugs [1]. The metal complexes demonstrated superior antimicrobial efficacy compared to the free thiosemicarbazone ligand. Furthermore, studies involving cobalt(II) and manganese(II) complexes with Schiff bases derived from 5-chloro-2-hydroxyacetophenone (L2) and furoic acid hydrazide revealed varied antibacterial activity against a panel of bacteria, while showing less inhibition against fungi [2]. This is consistent with findings that synthesized compounds from 5-chloro-2-hydroxyacetophenone generally exhibit good antibacterial but poor antifungal activity [3].

Coordination Chemistry Antimicrobial Agents Schiff Base Ligands

Antitumor Activity: Differential Cytotoxicity of 5'-Chloro-2'-hydroxyacetophenone-Derived Schiff Bases Against MCF-7 Breast Cancer Cells

The incorporation of the 5'-chloro-2'-hydroxyacetophenone moiety into a Schiff base framework significantly enhances its cytotoxic potential against cancer cell lines. A direct comparative study evaluated the Schiff base ligand H₂5-Clhap-4-NO₂bh, derived from 5-chloro-2-hydroxyacetophenone, against its unsubstituted counterpart H₂hapbh (derived from 2'-hydroxyacetophenone). The chlorinated ligand H₂5-Clhap-4-NO₂bh exhibited an IC50 value of 4.5 µg/mL against MCF-7 human breast cancer cells, demonstrating greater sensitivity and antiproliferative activity than the unsubstituted ligand H₂hapbh [1]. Additionally, a preliminary investigation of a related derivative reported 'remarkably good antitumor activity' against both MCF-7 and A549 (lung cancer) cell lines, underscoring the broad anticancer potential of this chemotype [2].

Anticancer Drug Discovery Cytotoxicity Assay Schiff Base Ligands

Role as a Key Intermediate in the Synthesis of Prunlukast (ONO-1078): A Validated Industrial Application

5'-Chloro-2'-hydroxyacetophenone is a validated and commercially significant intermediate in the synthesis of Prunlukast (ONO-1078), the world's first leukotriene receptor antagonist, developed by Ono Pharmaceutical and launched in Japan in 1995 . The synthetic pathway involves the nitration of 5'-chloro-2'-hydroxyacetophenone to yield 5-chloro-2-hydroxy-3-nitroacetophenone, which is a critical precursor for constructing the drug's chromone core . This established industrial route underscores the compound's strategic value in producing a marketed pharmaceutical for asthma and allergy treatment, distinguishing it from analogs that lack this specific synthetic utility.

Pharmaceutical Synthesis Drug Intermediate Leukotriene Receptor Antagonist

Structural and Electronic Differentiation: Intramolecular Hydrogen Bond Strength and Crystal Packing vs. 3,5-Dichloro Analog

At the molecular level, 5'-chloro-2'-hydroxyacetophenone exhibits a distinct intramolecular hydrogen bond (IMHB) that contributes to its pseudoaromatic chelate ring stabilization. X-ray crystallographic analysis at 100 K has precisely determined the crystal structure of this compound (I K) and compared it with that of 3,5-dichloro-2-hydroxyacetophenone (II K) [1]. The study revealed that the crystal structure of the 5-chloro derivative is stabilized by three C–Cl·π interactions and π···π stacking interactions, which influence its solid-state packing and potentially its solubility and reactivity [2]. These specific intermolecular forces are a direct consequence of the single chlorine substitution at the 5' position and are distinct from the packing observed in the dichloro analog.

Crystallography Intramolecular Hydrogen Bonding Physicochemical Properties

Analytical Characterization and Quality Control: Availability of Comprehensive Spectral Libraries for Procurement Verification

For procurement and quality assurance purposes, 5'-chloro-2'-hydroxyacetophenone is exceptionally well-characterized in publicly accessible, authoritative spectral databases. The compound has 9 NMR, 6 FTIR, 1 Raman, and 3 MS (GC) spectra compiled in the Wiley SpectraBase [1], and its IR spectrum is archived in Japan's SDBS (Spectral Database for Organic Compounds) maintained by AIST [2]. Additionally, reputable vendors such as Sigma-Aldrich and Bidepharm provide batch-specific certificates of analysis including NMR, HPLC, and GC data . This level of analytical documentation, while not a biological performance differentiator, represents a significant advantage in procurement efficiency, as it simplifies identity verification and purity assessment, reducing the time and cost associated with in-house analytical method development and reference standard sourcing.

Analytical Chemistry Quality Control Spectral Database

Optimal Procurement Use Cases for 5'-Chloro-2'-hydroxyacetophenone (CAS 1450-74-4)


Medicinal Chemistry: Development of Novel β-Lactamase Inhibitors

5'-Chloro-2'-hydroxyacetophenone serves as a validated starting point for structure-activity relationship (SAR) studies targeting Class C β-lactamases. Its measured IC50 of 4.2 µM against Enterobacter cloacae 908R provides a quantifiable baseline from which to optimize potency and selectivity through chemical modification. Research programs focused on combating antibiotic resistance in Gram-negative pathogens should prioritize this scaffold over unsubstituted analogs due to the established, albeit modest, inhibitory activity that can be enhanced via derivatization [1].

Coordination Chemistry: Synthesis of Bioactive Metal Complexes

This compound is the preferred precursor for generating Schiff base ligands and their corresponding transition metal complexes (e.g., Cu(II), Ni(II), Co(II), Mn(II)). The resulting complexes exhibit demonstrably enhanced antimicrobial and cytotoxic activities compared to both the free acetophenone and the unsubstituted ligand. Researchers aiming to develop novel metallodrugs or antimicrobial agents should procure this specific chlorinated derivative to leverage the documented activity gains observed in nickel(II) thiosemicarbazone complexes and the superior cytotoxicity of its Schiff base derivatives against MCF-7 cells [2].

Pharmaceutical Process Chemistry: Production of Prunlukast (ONO-1078) and Related Analogues

For any industrial or academic group engaged in the synthesis of the leukotriene receptor antagonist Prunlukast, or its structural analogues, the procurement of 5'-chloro-2'-hydroxyacetophenone is non-negotiable. The established synthetic route relies on the nitration of this specific compound to access the critical intermediate 5-chloro-2-hydroxy-3-nitroacetophenone. Substitution with any other acetophenone derivative would derail the synthetic pathway and preclude the formation of the target drug substance .

Structural Biology and Material Science: Crystallographic and Supramolecular Studies

The well-defined crystal structure of 5'-chloro-2'-hydroxyacetophenone, characterized by unique C–Cl·π interactions and π···π stacking, makes it an ideal model compound for fundamental studies in crystal engineering and supramolecular chemistry. Researchers investigating the influence of halogen substitution on solid-state packing, hydrogen bonding networks, and intermolecular forces will find this compound a valuable subject for experimental and computational investigations, particularly when compared to its 3,5-dichloro analog [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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